molecular formula C13H17ClN2O B6419869 N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide CAS No. 60465-07-8

N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide

Cat. No. B6419869
CAS RN: 60465-07-8
M. Wt: 252.74 g/mol
InChI Key: UUJPQUURGSOBTQ-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide” is a chemical compound with the linear formula C13H17ClN2O . It has a molecular weight of 252.746 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide has been widely used in scientific research due to its versatile properties. It has been used as a starting material for the synthesis of various compounds, such as amides, thioamides, esters, and sulfonamides. It has also been used as a building block for the synthesis of small molecules and peptides. In addition, this compound has been used in medicinal chemistry as an inhibitor of enzymes, such as cytochrome P450, and as an agonist of G protein-coupled receptors.

Mechanism of Action

N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide is known to interact with a variety of biological molecules, such as proteins, enzymes, and receptors. It has been shown to bind to cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This compound has also been shown to bind to G protein-coupled receptors, which are involved in the regulation of various physiological processes. The binding of this compound to these molecules results in the activation or inhibition of the target molecule, depending on the type of interaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This compound has also been shown to modulate the activity of G protein-coupled receptors, which are involved in the regulation of various physiological processes. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, as well as modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide is a versatile compound that has a wide range of applications in scientific research. It has a unique structure that allows it to interact with a variety of biological molecules, making it a valuable tool for researchers. However, this compound is also known to be toxic, and it is important to take safety precautions when handling the compound in the laboratory. In addition, this compound is known to degrade quickly in the presence of light and oxygen, so it is important to store the compound in a dark and airtight container.

Future Directions

N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide has a wide range of applications in scientific research, and it is likely that its use will continue to expand in the future. One potential future direction is the use of this compound in drug discovery, as it has been shown to interact with a variety of biological molecules. In addition, this compound could be used to develop new therapeutic agents, as it has been shown to have anti-inflammatory and analgesic effects. Finally, this compound could be used to develop novel imaging agents, as it has been shown to interact with a variety of biological molecules.

Synthesis Methods

N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide can be synthesized using a variety of methods, such as the reaction of 3-chloro-4-methylphenylpiperidine-1-carboxylic acid with an amine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction is followed by purification of the product using column chromatography. The synthesis of this compound has been reported to be a straightforward process with a high yield.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10-5-6-11(9-12(10)14)15-13(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJPQUURGSOBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357494
Record name F1318-0226
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60465-07-8
Record name F1318-0226
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(N-(3-CHLORO-4-METHYLPHENYL)CARBAMOYL)PIPERIDINE
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